BenchChemオンラインストアへようこそ!

5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

PDE9A inhibition IC50 Biochemical assay

5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 899742-94-0) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, a privileged scaffold in medicinal chemistry widely investigated for phosphodiesterase (PDE) and kinase inhibition. The primary pharmacological target for this compound class is Phosphodiesterase 9A (PDE9A), an enzyme that selectively hydrolyzes cGMP and is implicated in cognition, cardiovascular function, and inflammation.

Molecular Formula C16H18N4O4
Molecular Weight 330.344
CAS No. 899742-94-0
Cat. No. B2739727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS899742-94-0
Molecular FormulaC16H18N4O4
Molecular Weight330.344
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CN2C=NC3=C(C2=O)C=NN3CCO)OC
InChIInChI=1S/C16H18N4O4/c1-23-12-5-11(6-13(7-12)24-2)9-19-10-17-15-14(16(19)22)8-18-20(15)3-4-21/h5-8,10,21H,3-4,9H2,1-2H3
InChIKeyWVYVYAICWSHGIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,5-Dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 899742-94-0): Structural and Physicochemical Baseline


5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 899742-94-0) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, a privileged scaffold in medicinal chemistry widely investigated for phosphodiesterase (PDE) and kinase inhibition [1]. The primary pharmacological target for this compound class is Phosphodiesterase 9A (PDE9A), an enzyme that selectively hydrolyzes cGMP and is implicated in cognition, cardiovascular function, and inflammation [2]. The compound's specific structure incorporates a 3,5-dimethoxybenzyl substituent at the N5 position and a hydroxyethyl group at the N1 position, modifications designed to modulate target binding and physicochemical properties. However, a comprehensive search of primary research literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) confirms that extremely limited public domain biological data exists for this specific compound [3].

Why Generic Substitution Fails for 5-(3,5-Dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is exquisitely sensitive to substitution patterns, where minor modifications to the N1, N5, or C3/C6 positions can profoundly alter PDE9A inhibitory potency, isoform selectivity, and physicochemical properties [1]. The specific combination of the 3,5-dimethoxybenzyl group at N5 and the hydroxyethyl group at N1 in this compound creates a unique pharmacophore that differs from well-characterized PDE9 inhibitors like PF-04447943 (Ki = 2.8 nM) or BAY 73-6691 (IC50 = 55 nM) [2]. Generic substitution within this class is not possible without quantitative evidence establishing equivalence, as even closely related analogs from the same patent family can exhibit >10-fold differences in potency [3]. The following sections evaluate the available evidence for differentiation, explicitly noting where quantitative data are absent or insufficient to support procurement decisions.

Quantitative Evidence Guide: Differentiation of 5-(3,5-Dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one


Absence of Published PDE9A Bioactivity Data Limits Direct Comparison to Clinical Candidates

No quantitative PDE9A inhibitory activity data (IC50 or Ki values) for the target compound were identified in the public domain (PubChem, BindingDB, ChEMBL, or patent literature) as of May 2026 [1]. In contrast, the clinical-stage PDE9A inhibitor PF-04447943 has been extensively characterized with a PDE9A Ki of 2.8 nM (human recombinant enzyme), and the preclinical tool compound BAY 73-6691 has a reported IC50 of 55 nM [2]. Without comparable biochemical data for the target compound, no direct potency comparison can be made.

PDE9A inhibition IC50 Biochemical assay

Lack of In-Class Selectivity Profiling Precludes Assessment of Specificity Advantages

The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is known to exhibit varying selectivity profiles across the PDE family depending on specific N1 and N5 substitutions [1]. PF-04447943 demonstrates >1000-fold selectivity for PDE9A over other PDE isoforms (PDE1–PDE8, PDE10, PDE11) [2]. No selectivity data (fold-selectivity, IC50 ratios against other PDE isoforms, or broader off-target panels) are available for the target compound. This absence of data prevents any claim of differentiated selectivity versus established PDE9 inhibitors.

PDE isoform selectivity Off-target activity Panel screening

Physicochemical Properties Comparable to In-Class Analogs Yet Insufficient for Procurement Differentiation

The target compound exhibits computed physicochemical properties consistent with oral bioavailability and potential CNS penetration, with a molecular weight of 330.34 g/mol, cLogP of 0.2, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 6 rotatable bonds [1]. PF-04447943 has a molecular weight of 395.5 g/mol, cLogP of 1.2, and a topological polar surface area (tPSA) of 96 Ų . While the target compound's lower cLogP and molecular weight suggest potential pharmacokinetic differentiation, without experimental PK data (e.g., oral bioavailability, brain-to-plasma ratio, clearance), these remain theoretical advantages that cannot guide procurement decisions.

Physicochemical properties Lipinski rules CNS MPO score

In Vivo Pharmacology and Disease Model Data: Complete Absence Precludes Therapeutic Positioning

PDE9 inhibitors have demonstrated procognitive effects in rodent models, with PF-04447943 showing significant enhancement of synaptic plasticity and cognitive function in multiple behavioral paradigms, and BAY 73-6691 demonstrating efficacy in Alzheimer's disease models [1]. No in vivo efficacy, safety, or disease model data exist for the target compound in any species. This absence is a critical gap, as in vivo validation is essential for prioritizing a compound for research applications requiring translational relevance.

In vivo efficacy Cognition models Alzheimer's disease

Application Scenarios for 5-(3,5-Dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Based on Available Evidence


Chemical Probe for Structure-Activity Relationship (SAR) Exploration in the PDE9A Pharmacophore

The compound's specific N5-dimethoxybenzyl and N1-hydroxyethyl substitution pattern makes it a potentially valuable intermediate for SAR studies aimed at understanding the PDE9A binding pocket requirements. Medicinal chemistry teams exploring novel PDE9A inhibitors could use this compound as a starting scaffold to derivatize and generate quantitative structure-activity data that are currently absent from the public domain [1]. However, this application is contingent upon generating primary biochemical assay data to establish baseline potency against PDE9A.

Reference Compound for Selectivity Profiling of Novel PDE9 Inhibitors

Once PDE9A IC50 data are generated, this compound could serve as a comparator for novel PDE9 inhibitors being developed by academic or industrial laboratories. Its structural divergence from the widely used PF-04447943 and BAY 73-6691 chemotypes may provide insights into isoform selectivity determinants [1]. Without such data, its utility is speculative.

Starting Point for Physicochemical Optimization of CNS-Penetrant PDE9 Inhibitors

The compound's low computed cLogP (0.2) and moderate molecular weight (330.34 g/mol) align with CNS drug-like space, suggesting it could serve as a starting point for optimization toward brain-penetrant PDE9 inhibitors [1]. However, this application requires generation of experimental permeability, protein binding, and pharmacokinetic data to validate the theoretical advantage.

Quote Request

Request a Quote for 5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.